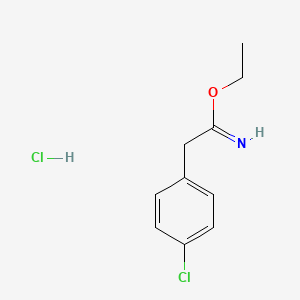

Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride

Descripción general

Descripción

Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride is a chemical compound with the molecular formula C10H13Cl2NO . It is available for purchase from various chemical suppliers .

Physical And Chemical Properties Analysis

Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride has physical and chemical properties such as melting point, boiling point, and density .Aplicaciones Científicas De Investigación

Biodegradation Enhancement of Pollutants

- A study focused on enhancing the aerobic biodegradation of 1,2-dibromoethane (EDB) in groundwater using ethane or propane and inorganic nutrients, which significantly stimulated the biodegradation of EDB under specific conditions (Hatzinger, Streger, & Begley, 2015).

Hydrolysis and Environmental Impact

- Research on hydrolysis rate constants for chlorinated methanes, ethanes, ethenes, and propanes in aqueous solutions explored their environmental persistence and reactivity, providing insights into the hydrolytic behavior of similar compounds (Jeffers, Ward, Woytowitch, & Wolfe, 1989).

Advanced Oxidation Processes

- A study identified organic intermediates in the degradation of 2,4-dichlorophenoxyacetic acid by Fe3+/H2O2 and Fe3+/H2O2/UV, revealing potential pathways for the degradation of chlorinated organic compounds in wastewater treatment (Sun & Pignatello, 1993).

Catalytic Hydrodehalogenation

- The catalytic hydrodehalogenation of chlorinated ethylenes using palladium and hydrogen for water treatment highlighted an effective method for removing chlorinated pollutants from water, demonstrating complete removal of certain contaminants within minutes (Schreier & Reinhard, 1995).

Propiedades

IUPAC Name |

ethyl 2-(4-chlorophenyl)ethanimidate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO.ClH/c1-2-13-10(12)7-8-3-5-9(11)6-4-8;/h3-6,12H,2,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFFEGOTKUGIKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)CC1=CC=C(C=C1)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2926733.png)

![N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2926735.png)

![2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B2926742.png)

![Ethyl 2-(4-bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate](/img/structure/B2926747.png)

![3-(2-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2926752.png)